molecular formula C13H21N3O B7504476 N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide

N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide

Cat. No.: B7504476
M. Wt: 235.33 g/mol
InChI Key: OEFYISWUMGSSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide (DMC) is a chemical compound that has gained significant attention in the scientific community for its potential uses in research and development. DMC is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is still being explored. It has been reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the production of nitric oxide, a molecule that plays a role in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
This compound has been reported to have anti-inflammatory and analgesic effects, as well as effects on the central nervous system. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in lab experiments is its high purity. This compound can be synthesized through methods that yield high purity this compound. However, one limitation is that the mechanism of action of this compound is still being explored, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. One direction is to further explore its mechanism of action, particularly its effects on COX-2 and nitric oxide. Another direction is to investigate its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the effects of this compound on the central nervous system and its potential use as an analgesic.

Synthesis Methods

N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be synthesized through several methods, including reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to form this compound. Another method involves the reaction of 4-methylcyclohexanone with hydrazine hydrate and 1,3-dimethyl-2-imidazolidinone to form this compound. These methods have been reported to yield high purity this compound.

Scientific Research Applications

N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been investigated for its potential uses in various scientific research applications. It has been studied for its anti-inflammatory and analgesic effects, as well as its effects on the central nervous system. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N,1-dimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-4-6-12(7-5-10)16(3)13(17)11-8-14-15(2)9-11/h8-10,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFYISWUMGSSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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